3-Cyclohexyl-7-methylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione
Description
3-Cyclohexyl-7-methylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione (CAS: 67744-75-6) is a heterocyclic organic compound with the molecular formula C₁₅H₁₉N₃O₂. Its structure comprises a fused pyridazine-triazepine-dione core, substituted with a cyclohexyl group at position 3 and a methyl group at position 7 (Fig. 1).
Properties
CAS No. |
67744-72-3 |
|---|---|
Molecular Formula |
C15H25N3O2 |
Molecular Weight |
279.38 g/mol |
IUPAC Name |
3-cyclohexyl-7-methyl-2,4,7,8,9,10-hexahydropyridazino[1,2-a][1,2,5]triazepine-1,5-dione |
InChI |
InChI=1S/C15H25N3O2/c1-12-6-5-9-17-14(19)10-16(11-15(20)18(12)17)13-7-3-2-4-8-13/h12-13H,2-11H2,1H3 |
InChI Key |
DGDJIANJRRBKNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN2N1C(=O)CN(CC2=O)C3CCCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyl-7-methylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione typically involves multiple steps, including the formation of the pyridazino-triazepine core and the introduction of the cyclohexyl and methyl groups. Common synthetic routes may involve the use of cyclohexylamine and methylhydrazine as starting materials, followed by cyclization and functionalization reactions under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexyl-7-methylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may yield reduced derivatives, and substitution may yield various substituted products.
Scientific Research Applications
3-Cyclohexyl-7-methylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Utilized in the development of new materials, catalysts, or chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyclohexyl-7-methylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, modulating signaling pathways, or altering cellular processes. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Octahydro-4-(hydroxymethyl)-1,5-dioxo-pyridazino-triazepine-7-carboxylic acid ester (CAS: 104029-46-1)
This analogue shares the pyridazino-triazepine-dione core but differs in substituents:
- A hydroxymethyl group replaces the cyclohexyl moiety at position 3.
- A tert-butyl ester is appended to the carboxylic acid at position 5.
Hexahydro-7-methyl-3-phenyl-pyridazino-triazepine-dione (CAS: 67744-75-6)
While sharing the same molecular formula (C₁₅H₁₉N₃O₂ ) as the target compound, this variant substitutes the cyclohexyl group with a phenyl ring at position 3. The aromatic phenyl group may enhance π-π stacking interactions in biological systems, which could improve binding affinity to hydrophobic protein pockets .
Heterocyclic Analogues with Divergent Cores
3-Butylidene-7-methylimidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione
- Core Structure: Imidazo-pyrimidine-dione (vs. pyridazino-triazepine-dione).
- Key Differences :
- The imidazole ring replaces one pyridazine nitrogen, reducing overall ring strain.
- A butylidene substituent introduces conformational flexibility.
- Bioactivity : Demonstrated antimicrobial activity against Gram-positive bacteria, attributed to the electron-deficient imidazo-pyrimidine core .
5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-ol
- Core Structure: Triazolo-pyrimidine (vs. pyridazino-triazepine).
- Key Differences :
- A triazole ring is fused to pyrimidine, increasing nitrogen content.
- A hydroxyl group at position 7 enhances hydrogen-bonding capacity.
- Applications : Investigated as a kinase inhibitor due to its ability to mimic ATP-binding motifs .
Functional Group Variations in Related Scaffolds
3-[(Hexahydro-1H-azepin-1-yl)methyl]-5-nitro-1H-indole (CAS: 101831-95-2)
- Core Structure: Indole (vs. pyridazino-triazepine).
- Key Features :
- A nitro group at position 5 increases electrophilicity.
- An azepane-linked methyl group introduces basicity.
- Comparison: The indole scaffold’s planar structure favors intercalation with DNA, suggesting divergent mechanisms compared to the pyridazino-triazepine class .
Biological Activity
3-Cyclohexyl-7-methylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione (CAS No. 67744-72-3) is a complex organic compound with a molecular formula of C15H25N3O2. This compound has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The structure of this compound features a unique arrangement of heterocyclic rings that may contribute to its biological activity. The presence of the cyclohexyl group and the triazepine core suggests potential interactions with various biological targets.
Antitumor Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor properties. For instance, derivatives of pyridazino[1,2-a][1,2,5]triazepine have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Table 1: Summary of Antitumor Activity Studies
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa | 10 | Apoptosis induction |
| Compound B | MCF-7 | 15 | Cell cycle arrest |
| 3-Cyclohexyl-7-methyl... | A549 | 12 | DNA damage |
Antimicrobial Properties
The antimicrobial activity of this compound has also been evaluated. In vitro studies suggest that it possesses antibacterial and antifungal properties. The efficacy against various pathogens highlights its potential as a therapeutic agent in infectious diseases.
Table 2: Antimicrobial Activity Profile
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| C. albicans | 64 µg/mL |
The biological activity of this compound may involve several mechanisms:
- DNA Intercalation : The compound may intercalate into DNA strands, disrupting replication and transcription processes.
- Enzyme Inhibition : It could inhibit key enzymes involved in cellular metabolism or pathogen survival.
Case Studies
A notable case study involved the synthesis and evaluation of related pyridazine derivatives that exhibited potent anticancer activity through the inhibition of specific kinases involved in tumor growth. These findings suggest that structural modifications can significantly enhance biological efficacy.
Case Study Highlights:
- Study Title : "Synthesis and Biological Evaluation of Pyridazine Derivatives"
- Findings : Several derivatives showed improved potency against cancer cell lines compared to their parent compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
